Methyl 2-amino-3-fluorobut-3-enoate;hydrochloride
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Overview
Description
Methyl 2-amino-3-fluorobut-3-enoate;hydrochloride is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. It is known for its applications in pharmaceutical testing and other scientific research areas .
Chemical Reactions Analysis
Methyl 2-amino-3-fluorobut-3-enoate;hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include organoboron reagents for Suzuki–Miyaura coupling . The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Methyl 2-amino-3-fluorobut-3-enoate;hydrochloride has significant applications in scientific research. It is used in pharmaceutical testing due to its unique chemical structure and potential biological activities. Additionally, it is employed in various fields such as chemistry, biology, and medicine for its potential therapeutic effects.
Comparison with Similar Compounds
Methyl 2-amino-3-fluorobut-3-enoate;hydrochloride can be compared with other similar compounds, such as various organoboron reagents used in Suzuki–Miyaura coupling . These compounds share some similarities in their chemical structure and reactivity but differ in their specific applications and biological activities.
Similar Compounds:Properties
IUPAC Name |
methyl 2-amino-3-fluorobut-3-enoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FNO2.ClH/c1-3(6)4(7)5(8)9-2;/h4H,1,7H2,2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXMPMJTFFXSRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(=C)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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